1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid is a compound with a unique structure that includes a cyclopropane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group. This can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP.
Major Products
The major product formed from the deprotection reaction is 2,2-dimethylcyclopropane-1-carboxylic acid, along with the release of carbon dioxide and tert-butyl alcohol .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid is widely used in scientific research for the following applications:
Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex molecules by preventing unwanted reactions at the amine site.
Medicinal Chemistry: Used in the synthesis of peptide-based drugs where selective protection and deprotection of amine groups are crucial.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action for 1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid involves the formation of a stable carbamate linkage with amines. Upon exposure to acidic conditions, the tert-butoxycarbonyl group is cleaved, resulting in the formation of the free amine and the release of carbon dioxide and tert-butyl alcohol . This process is facilitated by the resonance stabilization of the intermediate carbocation .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Carbobenzoxy or Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl: Less stable compared to tert-butoxycarbonyl due to the formation of a less substituted carbocation during deprotection.
Uniqueness
1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its high stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-9(2,3)15-8(14)11(7(12)13)6-10(11,4)5/h6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWYOZYXPWSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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